molecular formula C19H13FN2OS B2990753 (E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one CAS No. 325850-76-8

(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one

Cat. No.: B2990753
CAS No.: 325850-76-8
M. Wt: 336.38
InChI Key: OTHDNBFTXVTLSF-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-Fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one is a fluorinated chalcone derivative featuring a benzo[d]imidazole core substituted with a prop-2-yn-1-ylthio group. The prop-2-yn-1-ylthio substituent introduces a reactive alkyne group, enabling further functionalization via click chemistry or covalent binding studies.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS/c1-2-13-24-19-21-16-5-3-4-6-17(16)22(19)18(23)12-9-14-7-10-15(20)11-8-14/h1,3-12H,13H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHDNBFTXVTLSF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one is a synthetic compound with notable biological activities. This article explores its pharmacological potential, focusing on its biological activity, particularly in the context of cancer treatment and enzyme inhibition.

The compound has a molecular formula of C19H13FN2OS and a molecular weight of 336.38 g/mol. Its structure includes a benzimidazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties .

PropertyValue
Molecular FormulaC19H13FN2OS
Molecular Weight336.38 g/mol
Purity~95%

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, derivatives of benzimidazole have been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

In vitro studies have demonstrated that certain benzimidazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for their anticancer effects .

Enzyme Inhibition

The compound is also being investigated for its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor. PTP1B is implicated in insulin signaling and is a target for diabetes and obesity treatments. In related studies, compounds structurally similar to this compound showed promising IC50 values, indicating effective inhibition of PTP1B activity .

Antimicrobial Activity

Preliminary tests have suggested that this compound may exhibit antimicrobial properties, similar to other benzimidazole derivatives. Research indicates that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for further exploration in treating infectious diseases .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzimidazole derivatives and tested their efficacy against multiple cancer cell lines. The study found that specific modifications to the benzimidazole structure enhanced cytotoxicity against MCF-7 cells by up to 70% compared to controls .

Case Study 2: PTP1B Inhibition

A recent publication highlighted the design of novel PTP1B inhibitors through virtual screening and molecular docking studies. Compounds with structural similarities to this compound exhibited IC50 values as low as 0.92 µM, indicating strong inhibitory effects on PTP1B .

Scientific Research Applications

(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one is an organic molecule with a complex structure, featuring a fluorophenyl group, a benzimidazole moiety, and a propenone functional group. It is being explored for its potential biological activities and applications in medicinal chemistry.

Potential Applications

The applications of this compound are diverse and include:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
  • Materials Science : It is used in the development of new materials with specific properties.
  • Pharmacological Studies : It is a candidate for pharmacological studies due to its potential to interact with various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. Potential activities include:

  • Antimicrobial
  • Anticancer
  • Enzyme inhibition

These potential biological activities highlight the importance of further investigations into the pharmacological properties of this compound. Studies on the interactions of this compound with biological targets can provide insights into its mechanism of action. Key areas of focus include:

  • Protein binding studies
  • Cellular uptake mechanisms
  • Metabolic pathways

Such studies are essential for advancing the development of this compound into a viable therapeutic agent.

Structural Features and Activities of Similar Compounds

Several compounds share structural features with this compound:

Compound NameStructural FeaturesBiological Activity
Compound A4-FluorobenzeneAntimicrobial
Compound BBenzimidazoleAnticancer
Compound CPropenone derivativeEnzyme inhibitor

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is structurally related to derivatives bearing fluorophenyl, benzoimidazole, or chalcone systems. Below is a comparative analysis based on structural features, synthetic routes, and inferred properties:

Table 1: Comparative Analysis of Structural Analogues

Compound Name Core Structure Key Substituents Synthesis Method Yield Notable Features
(E)-3-(4-Fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one Benzo[d]imidazole-chalcone 4-Fluorophenyl, prop-2-yn-1-ylthio Likely Claisen-Schmidt N/A Alkyne-thioether for functionalization; fluorophenyl enhances lipophilicity
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one Imidazole-chalcone 3-Chloro-4-fluorophenyl, imidazole Claisen-Schmidt 78% Electron-withdrawing Cl/F groups enhance electrophilicity of chalcone
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Imidazole-chalcone 4-Methylphenyl, imidazole Claisen-Schmidt N/A Methyl group increases hydrophobicity; reduced polarity vs. fluorinated analogs
(Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Triazole-chalcone 2,4-Difluorophenyl, triazole N/A N/A Triazole enhances hydrogen-bonding potential; difluorophenyl improves stability
2-(3-Fluoro-phenyl)-1-[1-(substituted-phenyl)-1H-[1,2,3]-triazol-4-yl-methyl)-1H-benzo[d]imidazole Benzoimidazole-triazole Fluoro-phenyl, triazole-methyl Alkylation N/A Triazole-benzimidazole hybrid; potential for kinase inhibition

Key Observations:

Chalcone vs. Benzoimidazole Hybrids : The target compound’s chalcone-benzoimidazole hybrid contrasts with imidazole- or triazole-chalcone derivatives (e.g., ). The benzoimidazole core may confer stronger π-π stacking interactions in biological targets compared to imidazole .

Substituent Effects: The prop-2-yn-1-ylthio group in the target compound differentiates it from analogs with halogens (e.g., Cl in ) or methyl groups (e.g., ). This substituent’s alkyne functionality offers unique reactivity for bioconjugation or polymer chemistry. Fluorophenyl moieties (common in ) enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like .

Synthetic Efficiency : Claisen-Schmidt condensation (used in ) typically achieves moderate-to-high yields (e.g., 78% in ), suggesting the target compound could be synthesized similarly. In contrast, alkylation routes (e.g., ) may require harsher conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazole) reacts with an aldehyde (e.g., 4-fluorobenzaldehyde) in a basic ethanol solution. Key parameters include:

  • Temperature : Maintain 0–50°C to avoid side reactions (e.g., aldol condensation) .
  • Catalyst : Use KOH (0.03 mol) for base-catalyzed enolate formation .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves stereoisomers .
    • Optimization : Monitor reaction progress via TLC and adjust stirring time (2–3 hours) to maximize the E-isomer yield .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify key protons (e.g., vinylic H at δ 7.5–8.0 ppm) and carbons (e.g., carbonyl C at ~190 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms the E-configuration and dihedral angles (e.g., 4-fluorophenyl vs. benzimidazole planes) .
  • IR : Stretching bands at ~1650 cm1^{-1} (C=O) and ~2200 cm1^{-1} (C≡C) validate functional groups .

Advanced Research Questions

Q. How should researchers address discrepancies between computational docking predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Re-evaluate docking parameters : Adjust protonation states of the benzimidazole nitrogen and fluorophenyl ring to match physiological pH .
  • Validate binding modes : Compare docking poses with mutagenesis data or competitive binding assays (e.g., using radiolabeled ligands) .
  • Assay conditions : Ensure bioactivity assays use physiologically relevant ion concentrations (e.g., 150 mM NaCl) to minimize false negatives .

Q. What strategies mitigate degradation during storage or biological assays?

  • Methodological Answer :

  • Storage : Store at −20°C under inert gas (argon) to prevent oxidation of the propynylthio group .
  • Buffers : Use antioxidants (e.g., 0.1% BHT) in assay media to stabilize the α,β-unsaturated ketone moiety .
  • Light protection : Shield from UV light to avoid photodegradation of the fluorophenyl ring .

Q. How can conflicting crystallographic and spectroscopic data be reconciled for this compound?

  • Methodological Answer :

  • Dynamic vs. static structures : XRD captures static conformations, while NMR may reflect dynamic equilibria (e.g., keto-enol tautomerism) .
  • Solvent effects : Compare XRD (solid-state) with NMR (solution-state) data; use polar solvents (DMSO) to mimic crystal packing interactions .
  • DFT calculations : Perform geometry optimizations to align experimental spectra with theoretical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.